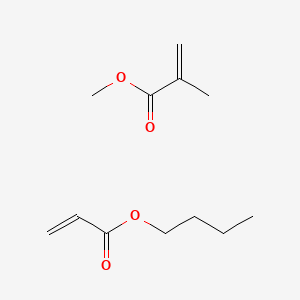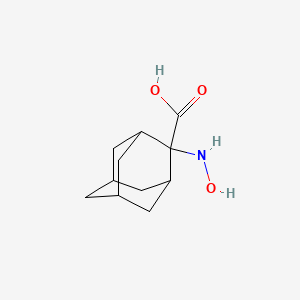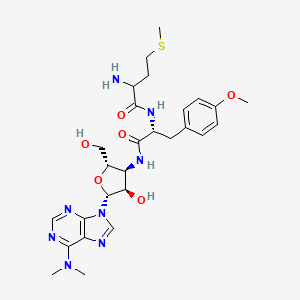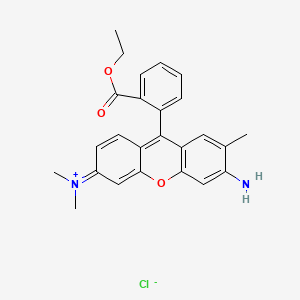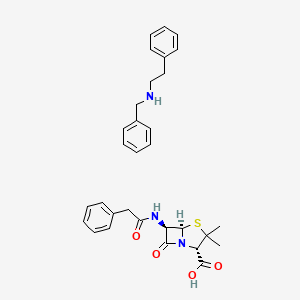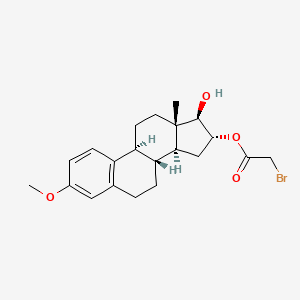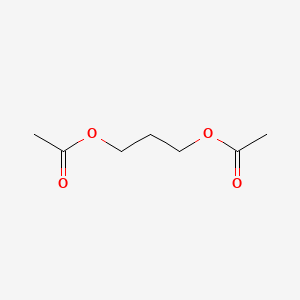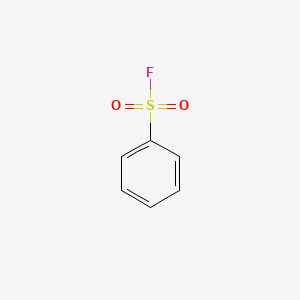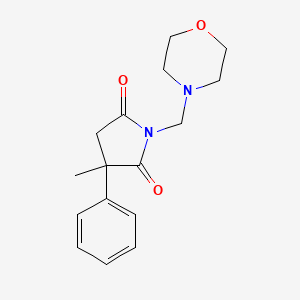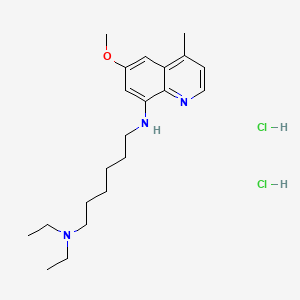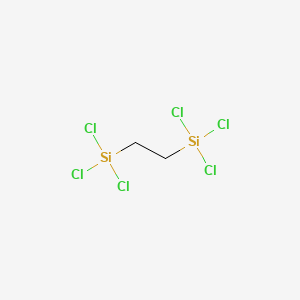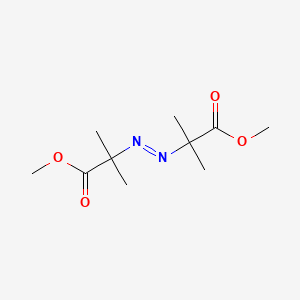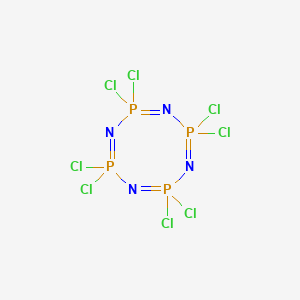![molecular formula C14H16O5 B1205285 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione CAS No. 89458-63-9](/img/structure/B1205285.png)
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione is a synthetic polycarboxylic compound. It is known for its unique chemical structure, which combines the properties of both cyclohexyl-1,3-dioxepin and maleic anhydride. This copolymer is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione typically involves the polymerization of cyclohexyl-1,3-dioxepin with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the copolymer with the desired molecular weight and properties. Commonly, the reaction is initiated using a radical initiator, and the polymerization is conducted in a suitable solvent at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The copolymer is then purified and processed into various forms, such as powders or solutions, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the copolymer’s chemical structure, affecting its properties.
Substitution: The copolymer can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents. The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The copolymer can be modified to interact with biological molecules, making it useful in drug delivery and biomaterials research.
Medicine: Its unique properties make it a candidate for developing new pharmaceuticals and medical devices.
Industry: The copolymer is used in coatings, adhesives, and other industrial applications due to its chemical stability and versatility.
Mechanism of Action
The mechanism of action of 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione involves its interaction with various molecular targets. The copolymer can form stable complexes with other molecules, affecting their behavior and properties. The specific pathways involved depend on the application and the modifications made to the copolymer.
Comparison with Similar Compounds
Similar Compounds
Benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer: This compound is similar in structure but includes a benzocaine modification, which increases its hydrophobicity and alters its properties.
Anesthesine modified maleic anhydride cyclohexyl-1,2-dioxepin copolymer: Another similar compound with modifications that affect its chemical behavior and applications.
Uniqueness
7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione is unique due to its specific combination of cyclohexyl-1,3-dioxepin and maleic anhydride. This combination imparts distinct chemical properties that make it suitable for a wide range of applications, from industrial uses to scientific research.
Properties
CAS No. |
89458-63-9 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
7,12-dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione |
InChI |
InChI=1S/C10H14O2.C4H2O3/c1-2-6-10(7-3-1)11-8-4-5-9-12-10;5-3-1-2-4(6)7-3/h4-5,8-9H,1-3,6-7H2;1-2H |
InChI Key |
WAKXAHCLSHRPIF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OC=CC=CO2.C1=CC(=O)OC1=O |
Canonical SMILES |
C1CCC2(CC1)OC=CC=CO2.C1=CC(=O)OC1=O |
Synonyms |
2-cyclohexyl-1,3-dioxepin-maleic anhydride copolymer CDA-MA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


